

(S,R)-Gsk321 structure and chemical formula

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Compound of Interest

Compound Name: (S,R)-Gsk321

Cat. No.: B12398139

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An In-depth Technical Guide to (S,R)-Gsk321

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to **(S,R)-Gsk321**, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).

Chemical Structure and Formula

(S,R)-Gsk321 is a specific stereoisomer of Gsk321. The chemical identity of Gsk321 is well-characterized, providing a foundational understanding of its therapeutic potential.

Chemical Formula: C28H28FN5O3[1]

IUPAC Name: (R)-1-(4-Fluorobenzyl)-N-(3-((S)-1-hydroxyethyl)phenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide[1]

SMILES Code:

O=C(C1=NN(CC2=CC=C(F)C=C2)C3=C1CN(C(C4=CC=CN4)=O)C[C@H]3C)NC5=CC=CC(-NVALID-LINK--C)=C5[1]

Molecular Weight: 501.56 g/mol [2]

CAS Number for (S,R)-enantiomer: 1816272-18-0[3]



Quantitative Data Summary

The following table summarizes the key quantitative data for Gsk321, the parent compound of the (S,R) enantiomer, demonstrating its potency and selectivity.

Parameter	Value	Cell Line/Enzyme	Notes
IC50	2.9 nM	Mutant IDH1 (R132G)	In vitro biochemical assay.
3.8 nM	Mutant IDH1 (R132C)	In vitro biochemical assay.	
4.6 nM	Mutant IDH1 (R132H)	In vitro biochemical assay.	
46 nM	Wild-Type IDH1	In vitro biochemical assay.	-
EC50	85 nM	HT-1080 (IDH1 R132C)	Inhibition of intracellular 2-hydroxyglutarate (2-HG) production.
2-HG Reduction	0.13-fold	Primary AML cells (R132G)	Compared to DMSO control after 6 days of treatment with 3 µM Gsk321.
0.15-fold	Primary AML cells (R132C)	Compared to DMSO control after 6 days of treatment with 3 µM Gsk321.	
0.29-fold	Primary AML cells (R132H)	Compared to DMSO control after 6 days of treatment with 3 µM Gsk321.	-

Mechanism of Action and Signaling Pathway



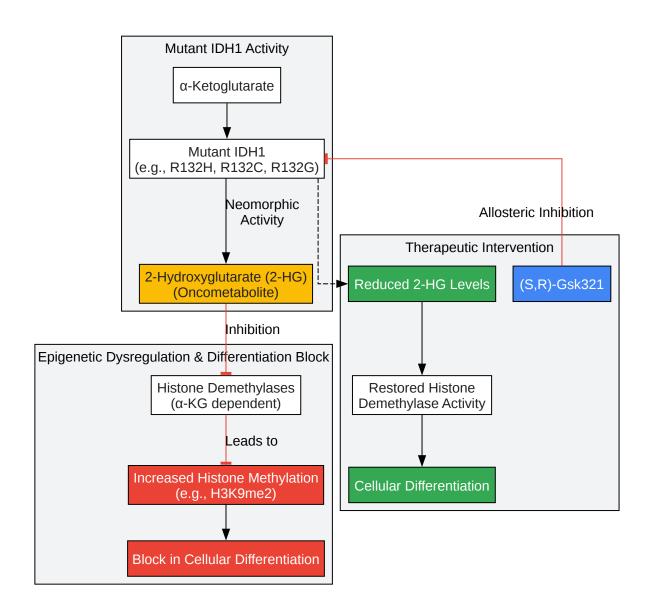




Gsk321 is an allosteric inhibitor of mutant IDH1 enzymes. Point mutations in IDH1, such as R132H, R132C, and R132G, confer a neomorphic enzymatic activity, leading to the conversion of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone demethylases, which results in epigenetic alterations such as histone hypermethylation (e.g., H3K9me2) and a block in cellular differentiation.

(S,R)-Gsk321 binds to an allosteric pocket of the mutant IDH1 enzyme, locking it in an inactive conformation. This inhibition blocks the production of 2-HG. The subsequent reduction in intracellular 2-HG levels restores the activity of histone demethylases, leading to a decrease in repressive histone marks and promoting the differentiation of leukemic cells.





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Caption: Signaling pathway of (S,R)-Gsk321 in mutant IDH1 cancer cells.



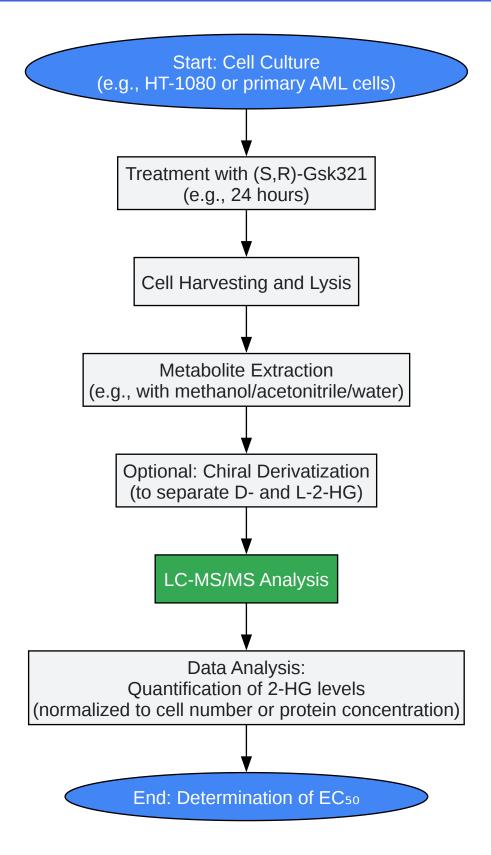
Experimental Protocols

Detailed methodologies for key experiments are provided below.

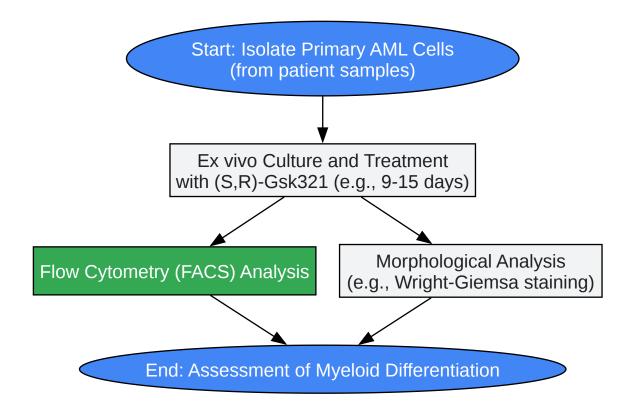
Quantification of Intracellular 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of intracellular 2-HG levels.









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